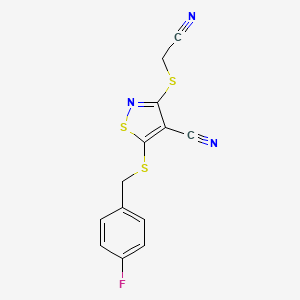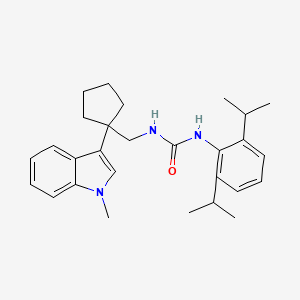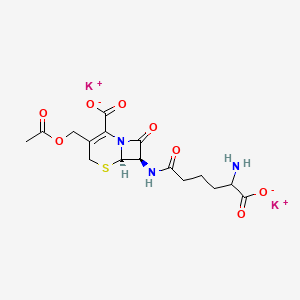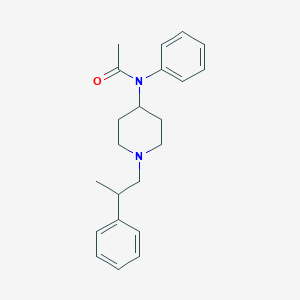
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of a piperidine ring, a phenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the piperidine ring in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the nitrogen atom in the piperidine ring using acetic anhydride or acetyl chloride under basic conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring, where halogens or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles (amines, thiols), polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl or piperidine derivatives.
科学研究应用
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anesthetic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide can be compared with other similar compounds, such as:
N-Phenyl-N-(1-phenethyl-4-piperidinyl)acetamide: Similar structure but with a phenethyl group instead of a phenylpropyl group.
N-Phenyl-N-(1-(2-fluorophenyl)-4-piperidinyl)acetamide: Contains a fluorophenyl group, which may alter its chemical and biological properties.
N-Phenyl-N-(1-(4-methylphenyl)-4-piperidinyl)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its structure and the specific effects it can exert in various contexts.
属性
CAS 编号 |
90736-19-9 |
|---|---|
分子式 |
C22H28N2O |
分子量 |
336.5 g/mol |
IUPAC 名称 |
N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21/h3-12,18,22H,13-17H2,1-2H3 |
InChI 键 |
MDRBZPCJVBUXSG-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCC(CC1)N(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


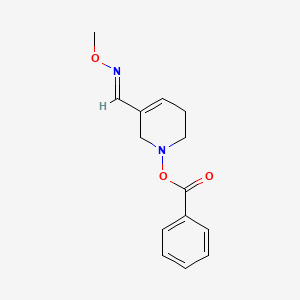
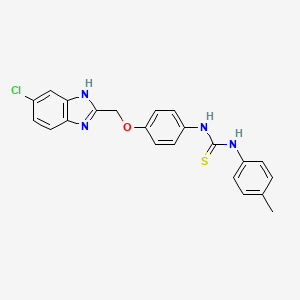

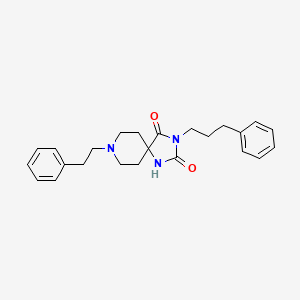



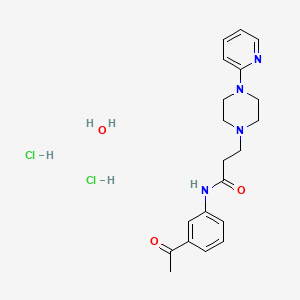
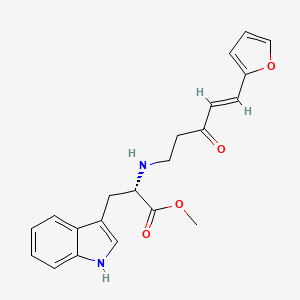
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
